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Compound of Interest

Compound Name: alpha-Ionone

Cat. No.: B122830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-
ionone (CAS 127-41-3), a significant fragrance and flavor compound also investigated for

various biological activities. The following sections detail its characteristic signatures across

major spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed

experimental protocols and workflows are provided to aid in the replication and interpretation of

these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of alpha-ionone.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the

chemical environment of each atom.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for alpha-Ionone[1][2]
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Chemical Shift (δ) ppm Description

~6.60 Doublet of doublets, 1H (vinylic proton)

~6.07 Doublet, 1H (vinylic proton)

~5.50 Singlet, 1H (vinylic proton in cyclohexene ring)

~2.27 Singlet, 3H (ketone methyl protons)

~2.25 Multiplet, 1H

~2.04 Multiplet, 2H

~1.57
Singlet, 3H (methyl protons on cyclohexene

ring)

~0.93 Singlet, 3H (gem-dimethyl protons)

~0.86 Singlet, 3H (gem-dimethyl protons)

Solvent: CDCl₃, Frequency: 90 MHz. Note: Chemical shifts can vary slightly based on solvent

and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for alpha-Ionone[1]
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Chemical Shift (δ) ppm Carbon Atom Assignment

198.26 C=O (Ketone)

148.93 Vinylic C

132.38 Vinylic C

131.95 Vinylic C

122.68 Vinylic C

54.34 Quaternary C

32.53 CH

31.27 CH₂

27.80 CH₂

26.94 CH₃

26.83 CH₃

23.04 CH₃

22.77 CH₃

Solvent: CDCl₃, Frequency: 25.16 MHz.

Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like alpha-ionone
is as follows:

Sample Preparation: Dissolve approximately 5-20 mg of alpha-ionone in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid interfering

signals.

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette

directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could

degrade spectral resolution.
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Instrumentation: Place the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized through a process called

shimming to maximize spectral resolution.

Acquisition Parameters:

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16

for good signal-to-noise).

¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the

lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or

more) and a longer relaxation delay may be required.

Data Processing: The acquired free induction decay (FID) is converted into a spectrum via

Fourier transform. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of alpha-ionone results in a characteristic

fragmentation pattern that can be used for its identification and structural confirmation.

Data Presentation
Table 3: Key Mass Fragments of alpha-Ionone (EI-MS)[3][4][5][6]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity
Proposed Fragment
Identity/Loss

192 Moderate [M]⁺ (Molecular Ion)

177 High
[M - CH₃]⁺ (Loss of a methyl

radical)

136 High
Retro-Diels-Alder

fragmentation product

121 High [136 - CH₃]⁺

93 Moderate Further fragmentation

77 Moderate Further fragmentation

43 High (Base Peak) [CH₃CO]⁺ (Acylium ion)

Logical Relationship: Mass Spectrometry Fragmentation
The fragmentation of alpha-ionone in EI-MS follows predictable pathways, primarily involving

alpha-cleavages, beta-cleavages, and Retro-Diels-Alder rearrangements.[3][4]

alpha-Ionone
[M]⁺ (m/z 192)

[M - CH₃]⁺
(m/z 177)

 - CH₃• (α-cleavage)

Retro-Diels-Alder
Product (m/z 136)

 Retro-Diels-Alder

Acylium Ion
[CH₃CO]⁺ (m/z 43)

 β-cleavage

Fragment
(m/z 121)

 - CH₃• Fragment
(m/z 93)

 - CO

Click to download full resolution via product page

Fragmentation pathway of alpha-ionone in EI-MS.
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Experimental Protocol: Electron Ionization Mass
Spectrometry

Sample Introduction: A dilute solution of alpha-ionone in a volatile solvent (e.g., methanol or

hexane) is prepared. The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Vaporization: The sample is vaporized by heating in the injection port of the GC.

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the removal of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

Fragmentation: The excess energy from the electron impact causes the molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector counts the number of ions at each m/z value, generating a mass

spectrum that plots relative intensity versus m/z.

Infrared (IR) Spectroscopy
The IR spectrum of alpha-ionone highlights the key functional groups present in the molecule,

particularly the conjugated ketone and alkene moieties.

Data Presentation
Table 4: Characteristic IR Absorption Bands for alpha-Ionone[7][8][9]
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3080-3020 Medium C-H Stretch =C-H (Alkene)

~2960-2850 Strong C-H Stretch -C-H (Alkane)

~1670 Strong C=O Stretch
α,β-Unsaturated

Ketone

~1620 Medium C=C Stretch Alkene

~1470-1350 Medium C-H Bend -CH₂, -CH₃

~970 Strong C-H Bend trans -CH=CH-

Sample preparation: Neat liquid film on an ATR crystal or between salt plates.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A

background spectrum of the clean, empty crystal is collected to subtract atmospheric and

instrument-related absorptions.

Sample Application: Place a single drop of neat alpha-ionone liquid directly onto the surface

of the ATR crystal, ensuring it is fully covered.

Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact

between the liquid sample and the crystal surface.

Data Acquisition: The infrared beam is passed through the crystal, where it undergoes total

internal reflection. At each reflection point, an evanescent wave penetrates a short distance

into the sample, allowing for the absorption of IR radiation at specific frequencies

corresponding to the molecule's vibrational modes. The resulting interferogram is collected.

Data Processing: A Fourier transform is applied to the interferogram to generate the final IR

spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
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Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, lint-free tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of alpha-ionone is characterized by a strong absorption band

corresponding to the π → π* electronic transition within its conjugated enone system.

Data Presentation
Table 5: UV-Vis Spectroscopic Data for alpha-Ionone[1]

λmax (nm) Solvent Electronic Transition

~228 Ethanol π → π*

Note: A weaker n → π transition is also expected at a longer wavelength but is often less

prominent.*

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a stock solution of alpha-ionone in a UV-transparent solvent,

such as ethanol. From the stock solution, prepare a dilute solution of a known concentration

that will result in an absorbance reading within the optimal range of the spectrophotometer

(typically 0.1 to 1.0).

Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the

spectrophotometer. Run a baseline correction or "zero" the instrument with the blank to

subtract any absorbance from the solvent and the cuvette.

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before

filling it. Place the sample cuvette in the instrument and measure the absorption spectrum

over the desired wavelength range (e.g., 200-400 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting

spectrum.
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Overall Spectroscopic Analysis Workflow
The logical workflow for the comprehensive spectroscopic characterization of a compound like

alpha-ionone involves a series of steps to confirm its identity and structure.

Preliminary Analysis

Structural Elucidation

Confirmation & Purity

Final Confirmation

IR Spectroscopy
(Functional Group ID)

1D & 2D NMR
(¹H, ¹³C, COSY, HSQC)

(Detailed Structure)

UV-Vis Spectroscopy
(Conjugation Check)

Mass Spectrometry
(Molecular Weight & Formula)

Compare Data with
Literature/Databases

Pure alpha-Ionone
Sample

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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